FPMINT

Beschreibung

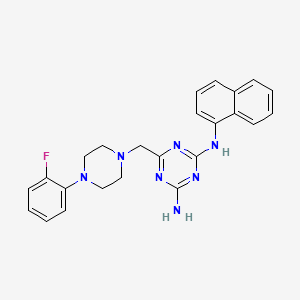

The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine is 429.20772196 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7/c25-19-9-3-4-11-21(19)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-20-10-5-7-17-6-1-2-8-18(17)20/h1-11H,12-16H2,(H3,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZDKGZTSXGLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of FPMINT

Abstract

This compound, chemically identified as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel and potent inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with its primary targets, ENT1 and ENT2. This compound exhibits a unique profile as an irreversible and non-competitive inhibitor, with a notable selectivity for ENT2 over ENT1.[1][2] This guide synthesizes the current understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Targets

Equilibrative nucleoside transporters (ENTs) are crucial transmembrane proteins that facilitate the transport of nucleosides and nucleoside analogues across cell membranes.[1] This process is vital for nucleotide synthesis and for regulating extracellular adenosine levels, which in turn influences a variety of physiological functions.[1] The two primary isoforms, ENT1 and ENT2, are the main targets of this compound. While many existing ENT inhibitors show a preference for ENT1, this compound is distinguished by its 5- to 10-fold greater selectivity for ENT2.[1][3] This selectivity presents a valuable tool for research into the specific physiological roles of ENT2 and holds potential for therapeutic applications in cardiovascular diseases and cancer.[1]

Mechanism of Action

This compound functions as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[1][2] This mode of action is characterized by its ability to reduce the maximum transport velocity (Vmax) of nucleoside transport through both ENT1 and ENT2 without affecting the Michaelis constant (KM), which represents the substrate concentration at half-maximal velocity.[1] The irreversible nature of the inhibition is demonstrated by the fact that its inhibitory effects cannot be reversed by extensive washing of the cells after exposure to the compound.[1][2]

Signaling Pathway Inhibition

The primary signaling pathway affected by this compound is the cellular uptake of nucleosides mediated by ENT1 and ENT2. By inhibiting these transporters, this compound effectively blocks the influx of nucleosides such as uridine and adenosine into the cell. This has significant downstream consequences, including the disruption of nucleotide synthesis pathways that rely on salvaged nucleosides and the modulation of adenosine receptor signaling by altering extracellular adenosine concentrations.

Quantitative Data

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against ENT1 and ENT2. The data consistently demonstrates a higher potency against ENT2.

| Compound | Target | Substrate | IC50 (µM) | Reference |

| This compound | ENT1 | [3H]uridine | >10 | [1] |

| This compound | ENT2 | [3H]uridine | 1-2 | [1] |

| This compound | ENT1 | [3H]adenosine | ~20 | [1] |

| This compound | ENT2 | [3H]adenosine | 2-4 | [1] |

| This compound Derivative | ENT1 | [3H]uridine | 2.458 | [3] |

| This compound Derivative | ENT2 | [3H]uridine | 0.5697 | [3] |

| This compound Derivative | ENT1 | [3H]adenosine | 7.113 | [3] |

| This compound Derivative | ENT2 | [3H]adenosine | 2.571 | [3] |

Kinetic Parameters:

Kinetic studies have shown that this compound reduces the Vmax of [3H]uridine transport in both ENT1 and ENT2 without significantly altering the KM.[1] This is the hallmark of non-competitive inhibition.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the characterization of this compound.

Cell Culture

Nucleoside transporter-deficient PK15NTD cells are stably transfected to express human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2).[1] These cell lines provide a clean background to study the activity of the specific transporter of interest. The cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Nucleoside Uptake Assay

This assay measures the rate of transport of radiolabeled nucleosides into the cells.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

FPMINT: A Selective, Irreversible, and Non-Competitive Inhibitor of Equilibrative Nucleoside Transporter 2 (ENT2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Equilibrative nucleoside transporters (ENTs) are crucial membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes, playing a vital role in nucleotide synthesis, adenosine signaling, and the efficacy of nucleoside-based chemotherapeutics. While most known ENT inhibitors target ENT1, the development of selective ENT2 inhibitors has been a significant challenge. This whitepaper provides a comprehensive technical overview of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a novel small molecule identified as a potent and selective inhibitor of ENT2. This compound exhibits a unique mechanism of action, characterized by its irreversible and non-competitive inhibition of ENT2-mediated nucleoside transport. This document details the quantitative data supporting its selectivity, in-depth experimental protocols for its characterization, and the signaling pathways affected by its activity.

Introduction to this compound and its Target: ENT2

Equilibrative nucleoside transporter 2 (ENT2), encoded by the SLC29A2 gene, is a bidirectional, sodium-independent transporter of purine and pyrimidine nucleosides. Unlike ENT1, which is sensitive to inhibition by nitrobenzylmercaptopurine riboside (NBMPR) in the nanomolar range, ENT2 is relatively insensitive.[1] ENT2 is ubiquitously expressed, with high levels in skeletal muscle, and plays a significant role in adenosine homeostasis and the transport of various nucleoside-derived drugs.[2] Given its role in pathological processes such as cancer and inflammatory diseases, ENT2 has emerged as a promising therapeutic target.[3]

This compound is a novel compound that has been identified as a potent inhibitor of ENTs with a notable selectivity for ENT2 over ENT1.[4][5] Its chemical structure is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine. Studies have demonstrated that this compound inhibits ENT1 and ENT2 in a non-competitive and irreversible manner, a mechanism that distinguishes it from many existing ENT inhibitors.[4][6] This unique profile makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of ENT2 and a potential lead compound for the development of novel therapeutics.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its analogs has been quantified using radiolabeled nucleoside uptake assays in nucleoside transporter-deficient cells (PK15NTD) stably expressing either human ENT1 or ENT2.[5][6] The data consistently demonstrates the higher potency of this compound towards ENT2.

Table 1: Inhibitory Activity of this compound and a Potent Analog (Compound 3c) against ENT1 and ENT2.

| Compound | Transporter | Substrate | IC50 (µM) | Selectivity (ENT1 IC50 / ENT2 IC50) | Reference |

| This compound | ENT1 | [3H]uridine | ~5-10 fold higher than ENT2 | ~5-10 | [4][6] |

| ENT2 | [3H]uridine | - | [4][6] | ||

| This compound | ENT1 | [3H]adenosine | ~5-10 fold higher than ENT2 | ~5-10 | [6] |

| ENT2 | [3H]adenosine | - | [6] | ||

| Compound 3c (this compound Analog) | ENT1 | [3H]uridine | 2.38 | 4.18 | [7] |

| ENT2 | [3H]uridine | 0.57 | [7] |

Table 2: Kinetic Parameters of [3H]uridine Transport in the Presence of a Potent this compound Analog (Compound 3c). [7]

| Transporter | Compound 3c (µM) | Vmax (pmol/mg protein/min) | Km (µM) |

| ENT1 | 0 | 2236 ± 56.32 | 0.143 ± 0.018 |

| 0.01 | 2083 ± 36.80 | 0.142 ± 0.012 | |

| 0.1 | 1867 ± 27.63 | 0.143 ± 0.010 | |

| 1 | 1377 ± 37.81 | 0.144 ± 0.019 | |

| 10 | 732.9 ± 12.02 | 0.142 ± 0.011 | |

| ENT2 | 0 | 1895 ± 69.32 | 0.220 ± 0.035 |

| 0.01 | 1775 ± 76.83 | 0.220 ± 0.041 | |

| 0.1 | 1295 ± 78.09 | 0.228 ± 0.059 | |

| 1 | 918.6 ± 47.48 | 0.229 ± 0.050 | |

| 10 | 534.6 ± 28.21 | 0.226 ± 0.051 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a selective ENT2 inhibitor.

Cell Culture

PK15NTD (porcine kidney epithelial cells deficient in nucleoside transporters) are stably transfected with either human ENT1 (PK15NTD/ENT1) or human ENT2 (PK15NTD/ENT2). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain selection for the transfected transporters. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

[3H]Uridine and [3H]Adenosine Uptake Assay

This assay measures the rate of nucleoside transport into cells and is the primary method for determining the inhibitory activity of compounds like this compound.

-

Materials:

-

PK15NTD/ENT1 and PK15NTD/ENT2 cells

-

24-well plates

-

HEPES-buffered Ringer's solution (in mM: 135 NaCl, 5 KCl, 3.33 NaH2PO4, 0.83 Na2HPO4, 1.0 CaCl2, 1.0 MgCl2, 5 HEPES, 10 D-glucose; pH 7.4)

-

[3H]uridine or [3H]adenosine (specific activity ~20-40 Ci/mmol)

-

This compound or other test compounds

-

Scintillation cocktail

-

Scintillation counter

-

Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

BCA Protein Assay Kit

-

-

Procedure:

-

Seed PK15NTD/ENT1 and PK15NTD/ENT2 cells in 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cell monolayers three times with 1 mL of pre-warmed HEPES-buffered Ringer's solution.

-

Pre-incubate the cells for 15 minutes at room temperature with HEPES-buffered Ringer's solution containing various concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Initiate the uptake by adding 250 µL of HEPES-buffered Ringer's solution containing the same concentrations of this compound and [3H]uridine or [3H]adenosine (e.g., 1 µM, 2 µCi/mL).

-

Incubate for a short period (e.g., 1-15 minutes) at room temperature, ensuring the uptake is in the linear range.[6][8]

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold HEPES-buffered Ringer's solution.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer 400 µL of the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use the remaining lysate to determine the protein concentration using a BCA protein assay.

-

Calculate the rate of uptake as pmol of substrate per mg of protein per minute.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

-

Materials:

-

PK15NTD/ENT1 and PK15NTD/ENT2 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using a solubilization solution other than DMSO, carefully aspirate the medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Western Blotting for ENT1 and ENT2 Protein Expression

This technique is used to determine if this compound affects the total protein levels of ENT1 and ENT2.

-

Materials:

-

PK15NTD/ENT1 and PK15NTD/ENT2 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle control as described for the viability assay.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ENT1 or ENT2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the band intensities to a loading control such as β-actin or GAPDH.

-

Cell Surface Biotinylation for Internalization Assay

This assay determines if this compound induces the internalization of ENT1 or ENT2 from the plasma membrane.

-

Materials:

-

PK15NTD/ENT1 and PK15NTD/ENT2 cells

-

This compound

-

Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

-

Western blotting reagents

-

-

Procedure:

-

Grow cells to confluence in culture dishes.

-

Place the dishes on ice and wash the cells twice with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes on ice to label cell surface proteins.

-

Quench the reaction by washing the cells with quenching solution.

-

Treat the cells with this compound or vehicle control for the desired time at 37°C to allow for internalization.

-

To remove remaining surface-bound biotin, treat the cells with a reducing agent like glutathione solution (cleaves the disulfide bond in Sulfo-NHS-SS-Biotin).

-

Lyse the cells and incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.

-

Elute the proteins from the beads and analyze the levels of internalized ENT1 or ENT2 by Western blotting as described above.

-

Signaling Pathways and Mechanism of Action

This compound's selective inhibition of ENT2 has significant implications for cellular signaling, primarily through the modulation of extracellular adenosine levels.

Mechanism of Action of this compound

Kinetic studies have shown that this compound and its potent analogs reduce the Vmax of ENT2-mediated nucleoside transport without significantly altering the Km.[6][7] This is characteristic of non-competitive inhibition. Furthermore, the inhibitory effect of this compound is not easily reversed by washing, indicating an irreversible mode of action.[4][6] This suggests that this compound may bind to a site on the ENT2 transporter distinct from the substrate-binding site, inducing a conformational change that inactivates the transporter, or it may form a covalent bond with the transporter.

Downstream Signaling Consequences of ENT2 Inhibition

By blocking ENT2-mediated uptake of adenosine, this compound effectively increases the concentration of adenosine in the extracellular space. This elevated extracellular adenosine can then activate adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2B adenosine receptor, in particular, has been implicated as a key downstream effector of ENT2 inhibition.[10]

Activation of the A2B receptor by adenosine typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to a cellular response. This signaling cascade has been shown to have protective effects in certain pathological conditions, such as intestinal inflammation.[10]

Conclusion and Future Directions

This compound represents a significant advancement in the field of nucleoside transporter pharmacology. Its characterization as a selective, irreversible, and non-competitive inhibitor of ENT2 provides a powerful tool for dissecting the specific roles of this transporter in health and disease. The detailed experimental protocols provided herein offer a robust framework for further investigation of this compound and the development of new ENT2-targeted compounds. The elucidation of its impact on adenosine signaling pathways opens up new avenues for therapeutic intervention in a range of disorders, including cancer, cardiovascular diseases, and inflammatory conditions. Future research should focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, as well as to explore their therapeutic potential in relevant disease models. Further structure-activity relationship studies may also lead to the development of even more potent and selective ENT2 inhibitors with improved drug-like properties.

References

- 1. scbt.com [scbt.com]

- 2. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.hku.hk [hub.hku.hk]

- 7. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

FPMINT: A Novel Inhibitor of Equilibrative Nucleoside Transporters in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, designated as FPMINT, is a novel small molecule that has emerged as a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] Notably, this compound exhibits a higher selectivity for ENT2 over ENT1, a characteristic that distinguishes it from conventional ENT inhibitors.[1][3] ENTs play a critical role in the transport of nucleosides across cell membranes, a fundamental process in nucleotide salvage pathways and the modulation of adenosine signaling. In the context of oncology, ENTs are pivotal in the uptake of nucleoside analogue drugs, a cornerstone of many chemotherapy regimens.[3] Consequently, the inhibition of these transporters by molecules such as this compound presents a compelling strategy to modulate the efficacy of existing anticancer therapies and to exploit the metabolic vulnerabilities of cancer cells. This technical guide provides a comprehensive overview of the core aspects of this compound's function in cancer research, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its putative role in cancer-relevant signaling pathways.

Introduction to this compound and Equilibrative Nucleoside Transporters (ENTs)

Nucleoside transporters are integral membrane proteins that facilitate the movement of natural nucleosides and synthetic nucleoside analogues across cellular membranes. They are broadly classified into two families: the Concentrative Nucleoside Transporters (CNTs) and the Equilibrative Nucleoside Transporters (ENTs). ENTs, which are sodium-independent, bidirectional transporters, are of particular interest in cancer pharmacology. The two best-characterized members of this family are ENT1 (SLC29A1) and ENT2 (SLC29A2).

ENT1 and ENT2 are ubiquitously expressed, though their relative levels can vary between different tissues and cancer types.[1][3] They play a crucial role in the salvage pathway for nucleotide biosynthesis and in regulating the extracellular concentration of adenosine, a potent signaling molecule in the tumor microenvironment. Pharmacologically, ENTs are the primary conduits for the cellular uptake of many nucleoside-derived anticancer drugs, such as gemcitabine and cytarabine.[3]

This compound has been identified as a novel inhibitor of both ENT1 and ENT2.[1] Unlike traditional ENT inhibitors like nitrobenzylthioinosine (NBMPR) and dipyridamole, which are highly selective for ENT1, this compound displays a preferential inhibition of ENT2.[1][4] This unique selectivity profile opens up new avenues for investigating the specific roles of ENT2 in cancer biology and for developing novel therapeutic strategies.

Mechanism of Action of this compound

Kinetic studies have revealed that this compound acts as a non-competitive and irreversible inhibitor of both ENT1 and ENT2.[1] This mode of inhibition is distinct from the competitive and reversible inhibition observed with many conventional ENT inhibitors.[4]

-

Non-competitive Inhibition: this compound decreases the maximum velocity (Vmax) of nucleoside transport through ENT1 and ENT2 without altering the Michaelis constant (Km) of the transporter for its substrate.[1] This suggests that this compound binds to a site on the transporter that is distinct from the substrate-binding site (an allosteric site), thereby inhibiting the transport process without competing with the natural nucleoside substrate.

-

Irreversible Inhibition: The inhibitory effect of this compound on ENT1 and ENT2 is not easily reversed by washing the cells, indicating a stable, likely covalent, interaction with the transporter protein.[1] This prolonged duration of action could be advantageous in a therapeutic setting.

The proposed mechanism of this compound's action involves direct binding to the ENT proteins, leading to a conformational change that suppresses their transport activity. This is supported by findings that this compound's inhibitory effect is rapid and does not involve a reduction in the total protein expression of ENT1 or ENT2.[5]

Quantitative Data: Inhibitory Activity of this compound and its Analogues

The inhibitory potency of this compound and several of its structural analogues has been quantified using [3H]uridine uptake assays in porcine kidney fibroblast cells (PK15NTD) stably transfected with human ENT1 or ENT2. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

| Compound | Target | IC50 (µM) | Selectivity (ENT1 IC50 / ENT2 IC50) |

| This compound | ENT1 | ~10-20 (estimated) | ~0.1 - 0.2 (ENT2 selective) |

| ENT2 | ~1-2 (estimated) | ||

| This compound Derivative | ENT1 | 2.458 | 4.3 |

| ENT2 | 0.5697 | ||

| Compound 1b | ENT1 | 1.82 | No effect on ENT2 |

| ENT2 | >100 | ||

| Compound 1c | ENT1 | 171.11 | 4.65 |

| ENT2 | 36.82 | ||

| Compound 1d | ENT1 | 0.59 | 0.0076 (ENT1 selective) |

| ENT2 | 77.12 | ||

| Compound 2b | ENT1 | 12.68 | 4.29 |

| ENT2 | 2.95 | ||

| Compound 3c | ENT1 | 2.38 | 4.17 |

| ENT2 | 0.57 |

Table 1: Inhibitory Concentration (IC50) of this compound and its Analogues on ENT1 and ENT2. Data sourced from studies on [3H]uridine uptake.[1][4] The IC50 values for this compound are estimated based on qualitative descriptions in the literature stating it is 5- to 10-fold more selective for ENT2.[1][4]

| Compound | Substrate | Target | IC50 (µM) |

| This compound Derivative | [3H]uridine | ENT1 | 2.458 |

| ENT2 | 0.5697 | ||

| [3H]adenosine | ENT1 | 7.113 | |

| ENT2 | 2.571 |

Table 2: Substrate-Dependent Inhibition by an this compound Derivative. [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and the methodologies implicitly described in the primary literature on this compound.

Cell Culture and Transfection

-

Cell Line: PK15NTD (porcine kidney fibroblast, nucleoside transporter-deficient) cells are a suitable model as they lack endogenous nucleoside transport activity, providing a clean background for studying the function of exogenously expressed transporters.

-

Transfection: Stably transfect PK15NTD cells with plasmids encoding human ENT1 (hENT1) or human ENT2 (hENT2) using a standard lipofection-based method.

-

Selection: Select for stably transfected cells by culturing in media containing an appropriate antibiotic (e.g., G418), the resistance gene for which is co-expressed from the plasmid.

-

Culture Conditions: Maintain cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and the selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

[3H]Uridine Uptake Assay

This assay measures the rate of transport of radiolabeled uridine into cells, providing a direct functional readout of ENT activity.

-

Cell Seeding: Plate hENT1- or hENT2-expressing PK15NTD cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells twice with pre-warmed HEPES-buffered Ringer's solution.

-

Inhibition: Add varying concentrations of this compound (or its analogues) dissolved in HEPES-buffered Ringer's solution to the wells and incubate for a specified time (e.g., 15-60 minutes) at room temperature.

-

Uptake: Initiate the transport assay by adding HEPES-buffered Ringer's solution containing [3H]uridine (e.g., 1 µM, 2 µCi/mL) and the corresponding concentration of this compound.

-

Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells five times with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 5% Triton X-100) and incubating overnight. Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate (determined by a BCA assay). Plot the percentage of inhibition of [3H]uridine uptake against the log concentration of this compound to determine the IC50 value.

Western Blotting for ENT1 and ENT2 Expression

This technique is used to assess the total protein levels of ENT1 and ENT2 in the cells to ensure that the inhibitory effects of this compound are not due to a downregulation of transporter expression.

-

Cell Lysis: Treat hENT1- or hENT2-expressing cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for hENT1 or hENT2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.

Cell Surface Biotinylation Assay

This assay is used to determine if this compound induces the internalization of ENT transporters from the plasma membrane.

-

Cell Treatment: Treat hENT1- or hENT2-expressing cells with this compound for the desired time.

-

Biotinylation: Wash the cells with ice-cold PBS and incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

-

Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated (cell surface) proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for ENT1 or ENT2 as described above. A decrease in the amount of ENT protein in the biotinylated fraction would suggest internalization.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effects of this compound on the cell lines used.

-

Cell Seeding: Plate cells in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Signaling Pathways and Logical Relationships

The inhibition of ENT1 and ENT2 by this compound has significant implications for intracellular signaling, particularly in the context of cancer. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: this compound's mechanism of action and its impact on cancer-related pathways.

Caption: A logical workflow for the preclinical evaluation of this compound.

Potential Therapeutic Implications in Cancer

The unique properties of this compound suggest several potential applications in cancer research and therapy:

-

Enhancement of Chemotherapy: By inhibiting the efflux of nucleoside analogue drugs from cancer cells, this compound could increase their intracellular concentration and, consequently, their cytotoxic efficacy. This is particularly relevant for ENT2-overexpressing tumors that may exhibit resistance to certain chemotherapies.

-

Overcoming Chemoresistance: In some cancers, chemoresistance is associated with altered expression or function of nucleoside transporters. This compound could potentially be used to overcome certain mechanisms of resistance to nucleoside analogues.

-

Modulation of the Tumor Microenvironment: Adenosine is an immunosuppressive molecule that accumulates in the tumor microenvironment and dampens the anti-tumor immune response. By inhibiting ENT-mediated adenosine uptake by cancer cells, this compound could potentially increase extracellular adenosine levels, which could have complex, context-dependent effects on immune cells. Conversely, by inhibiting adenosine transport, this compound might alter the metabolic landscape of the tumor.

-

A Research Tool: As a selective inhibitor of ENT2, this compound and its analogues are valuable pharmacological tools for elucidating the specific physiological and pathophysiological roles of ENT2 in different cancer types.

Future Directions

While the initial characterization of this compound is promising, further research is required to fully understand its therapeutic potential. Key future directions include:

-

In Vivo Studies: The efficacy of this compound in animal models of cancer, both as a single agent and in combination with nucleoside analogue chemotherapies, needs to be evaluated. These studies would assess its impact on tumor growth, metastasis, and overall survival.

-

Selectivity Profiling: A broader screening of this compound against a panel of other transporters and receptors is necessary to fully characterize its selectivity and potential off-target effects.

-

Structural Optimization: The structure-activity relationship studies of this compound analogues suggest that further chemical modifications could lead to even more potent and selective ENT2 inhibitors.[4]

-

Biomarker Development: Identifying biomarkers that predict sensitivity to this compound-based therapies will be crucial for its clinical development. This could include the expression levels of ENT1 and ENT2 in tumors.

Conclusion

This compound represents a novel and promising class of ENT inhibitors with a unique selectivity for ENT2. Its irreversible and non-competitive mechanism of action distinguishes it from existing ENT inhibitors and offers potential therapeutic advantages. The data gathered to date strongly support its further investigation as a tool to probe the function of ENT2 in cancer and as a potential candidate for the development of new anticancer therapeutic strategies, particularly in combination with nucleoside analogue-based chemotherapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on further studies of this intriguing molecule.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. structure-activity-relationship-studies-of-4-4-2-fluorophenyl-piperazin-1-yl-methyl-6-imino-n-naphthalen-2-yl-1-3-5-triazin-2-amine-fpmint-analogues-as-inhibitors-of-human-equilibrative-nucleoside-transporters - Ask this paper | Bohrium [bohrium.com]

FPMINT: A Novel Equilibrative Nucleoside Transporter 2 (ENT2) Inhibitor with Therapeutic Potential in Cardiovascular Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation involves the modulation of adenosine signaling, a critical pathway in cardioprotection. Adenosine's extracellular concentration is tightly regulated by equilibrative nucleoside transporters (ENTs). FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has emerged as a novel, potent, and selective inhibitor of ENT2. This technical guide provides a comprehensive overview of this compound's mechanism of action, its potential in cardiovascular disease studies, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data to facilitate further research and drug development in this area.

Introduction: The Role of Adenosine and ENTs in Cardiovascular Health

Adenosine is an endogenous nucleoside that plays a pivotal role in maintaining cardiovascular homeostasis.[1] Under conditions of metabolic stress, such as ischemia and hypoxia, extracellular adenosine levels rise, activating G-protein coupled receptors (A1, A2A, A2B, and A3) on various cardiac cells.[1][2] This activation triggers a cascade of protective responses, including:

-

Vasodilation: Primarily mediated by A2A and A2B receptors on vascular smooth muscle cells, leading to increased coronary blood flow.[1][2]

-

Anti-inflammatory effects: Adenosine signaling can suppress the activation and recruitment of inflammatory cells, mitigating tissue damage.[3]

-

Cardioprotection against ischemia-reperfusion (I/R) injury: Activation of adenosine receptors has been shown to reduce infarct size and improve cardiac function following an ischemic event.[4]

The bioavailability of extracellular adenosine is primarily regulated by its uptake into cells via Equilibrative Nucleoside Transporters (ENTs). The two major isoforms in the cardiovascular system are ENT1 and ENT2. Inhibition of these transporters presents a therapeutic strategy to augment endogenous adenosine signaling, particularly in the context of ischemic heart disease.[3]

This compound: A Selective ENT2 Inhibitor

This compound is a novel small molecule identified as a potent inhibitor of ENTs. A key characteristic of this compound is its selectivity for ENT2 over ENT1. Its mechanism of action is non-competitive and irreversible, suggesting a prolonged duration of action.

Mechanism of Action

This compound binds to ENT2, inhibiting its ability to transport adenosine and other nucleosides across the cell membrane. This blockade leads to an accumulation of extracellular adenosine, thereby potentiating its signaling through its cognate receptors on cardiomyocytes, vascular endothelial cells, and immune cells.

Potential in Cardiovascular Disease Studies

The selective inhibition of ENT2 by this compound offers a unique tool to dissect the specific role of this transporter in cardiovascular pathophysiology and to explore its therapeutic potential. While direct studies of this compound in cardiovascular models are still emerging, research on ENT inhibition provides a strong rationale for its investigation in conditions such as:

-

Myocardial Ischemia-Reperfusion Injury: By increasing local adenosine levels, this compound could potentially reduce infarct size, limit inflammation, and improve functional recovery after a heart attack.

-

Heart Failure: Chronic elevation of adenosine through ENT2 inhibition might offer benefits by promoting vasodilation and reducing cardiac remodeling.

-

Hypertension: The vasodilatory effects of increased adenosine could contribute to lowering blood pressure.

It is important to note that studies on ENT1 and ENT2 knockout mice have presented a complex picture. While global deletion of ENT1 has been shown to be cardioprotective, myocyte-specific deletion of ENT2 did not confer the same protection in one study.[5][6] This highlights the need for further research with selective pharmacological inhibitors like this compound to clarify the specific roles of ENT2 in different cell types within the heart and vasculature.

Signaling Pathways

The cardioprotective effects of this compound are hypothesized to be mediated through the potentiation of adenosine receptor signaling pathways. The following diagram illustrates the proposed mechanism.

Experimental Protocols

To facilitate the investigation of this compound's potential in cardiovascular disease, detailed methodologies for key experiments are provided below.

In Vitro: Nucleoside Uptake Assay

This protocol is designed to confirm the inhibitory effect of this compound on ENT2-mediated nucleoside transport.

Cell Culture:

-

Use nucleoside transporter-deficient (NTD) cells (e.g., PK15NTD) stably transfected with human ENT2 (PK15NTD/ENT2).

-

Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

Uptake Study:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash cells three times with HEPES-buffered Ringer's solution.

-

Incubate cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for a predetermined time.

-

Add a solution containing [³H]uridine (or [³H]adenosine) to each well and incubate for 1 minute.

-

Terminate the uptake by adding ice-cold HEPES-buffered Ringer's solution with a high concentration of a non-labeled nucleoside.

-

Wash the cells three times with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the IC50 value of this compound for ENT2.

Ex Vivo: Langendorff Isolated Heart Model of Ischemia-Reperfusion

This protocol allows for the assessment of this compound's direct effects on cardiac function in a controlled ex vivo setting.[7][8]

Heart Isolation and Perfusion:

-

Anesthetize a rodent (e.g., mouse or rat) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.[9][10]

-

Insert a balloon into the left ventricle to measure isovolumetric contractile function.

Experimental Protocol:

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Perfuse the heart with KH buffer containing a specific concentration of this compound or vehicle for a set duration (e.g., 15-20 minutes).

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfuse the heart with the this compound-containing or vehicle buffer for a longer period (e.g., 60-120 minutes).

-

Continuously record hemodynamic parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

Endpoint Analysis:

-

Assess functional recovery of the heart.

-

Measure infarct size using triphenyltetrazolium chloride (TTC) staining.

-

Analyze the perfusate for markers of cardiac injury (e.g., lactate dehydrogenase, creatine kinase).

References

- 1. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ENT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting myocardial equilibrative nucleoside transporter ENT1 provides cardioprotection by enhancing myeloid Adora2b signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 7. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Langendorff heart - Wikipedia [en.wikipedia.org]

- 9. SutherlandandHearse [southalabama.edu]

- 10. adinstruments.com [adinstruments.com]

FPMINT: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPMINT, with the full chemical name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel small molecule that has garnered significant interest in the field of pharmacology. It functions as a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs). Notably, this compound exhibits a higher selectivity for ENT2 over ENT1, a characteristic that distinguishes it from many conventional ENT inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule incorporating a fluorophenylpiperazine, a naphthalene, and a triazine moiety.[4] Its unique structure is central to its inhibitory activity and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | [2] |

| Molecular Formula | C24H25FN6 | [5] |

| Molecular Weight | 429.49 g/mol | [5] |

| CAS Number | 924866-33-1 | [5] |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological action is the inhibition of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside transport across cell membranes and play a role in various physiological and pathological processes, including cardiovascular function and cancer chemotherapy.[2][3]

Selectivity and Potency

This compound is a more selective inhibitor for ENT2 than for ENT1.[1][6] The IC50 value for ENT2 is reported to be 5 to 10-fold lower than that for ENT1.[2]

Table 2: Inhibitory Activity of this compound

| Target | IC50 Value | Notes | Reference |

| ENT1 | ~5-10 fold higher than ENT2 | Inhibition of [3H]uridine and [3H]adenosine transport | [2] |

| ENT2 | ~5-10 fold lower than ENT1 | Inhibition of [3H]uridine and [3H]adenosine transport | [2] |

Mechanism of Inhibition

Kinetic studies have revealed that this compound is an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[2][3] This means that this compound binds to a site on the transporter protein that is distinct from the substrate-binding site (allosteric site) and, once bound, it does not readily dissociate. This binding event reduces the maximum transport rate (Vmax) of the transporter without affecting its affinity for the substrate (Km).[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

Cell Culture

Nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD) stably transfected with human ENT1 or ENT2 are used as in vitro models. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 0.5 mg/ml geneticin, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

[3H]Uridine Uptake Assay

This assay measures the rate of nucleoside transport into cells.

Detailed Steps:

-

Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in 24-well plates and grow to confluency.

-

Wash the cells twice with HEPES-buffered Ringer's solution (135 mM NaCl, 5 mM KCl, 3.33 mM NaH2PO4, 0.83 mM Na2HPO4, 1.0 mM CaCl2, 1.0 mM MgCl2, 10 mM glucose, 5 mM HEPES, pH 7.4).

-

Incubate the cells with 300 µL of [3H]uridine (2 µCi/ml, 10 µM) in the presence of varying concentrations of this compound (or derivative) for 3 to 15 minutes.

-

Terminate the uptake by washing the cells four times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard method like the Bicinchoninic Acid (BCA) Protein Assay.

-

Normalize the radioactivity counts to the protein concentration to determine the rate of uridine uptake.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

Detailed Steps:

-

Seed cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 50 µM) for a specified duration (e.g., 24 or 48 hours).

-

Remove the treatment medium and add 100 µL of 5 mg/ml MTT solution in PBS to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 560 nm, with a reference wavelength of 655 nm.

Western Blotting

This technique is used to determine the effect of this compound on the protein expression levels of ENT1 and ENT2.

Detailed Steps:

-

Treat cultured cells with this compound for 24 or 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against ENT1 or ENT2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of this compound derivatives has been mentioned to be outsourced to commercial vendors. The synthesis of similar 1,3,5-triazine derivatives often involves sequential nucleophilic substitution reactions on a cyanuric chloride core.

Conclusion and Future Directions

This compound is a valuable research tool for studying the physiological and pathological roles of ENT2. Its irreversible and non-competitive inhibitory mechanism, coupled with its selectivity for ENT2, offers a unique pharmacological profile compared to traditional ENT inhibitors. Future research should focus on elucidating the precise binding site of this compound on ENT2, conducting in vivo studies to evaluate its therapeutic potential, and developing a scalable synthesis protocol. The exploration of this compound analogues may also lead to the discovery of even more potent and selective ENT2 inhibitors with potential applications in cancer therapy and cardiovascular diseases.

References

- 1. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 2. hub.hku.hk [hub.hku.hk]

- 3. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 6. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

FPMINT and its Interaction with Equilibrative Nucleoside Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel, irreversible, and non-competitive inhibitor of equilibrative nucleoside transporters (ENTs). A key focus of this document is the compound's preferential inhibition of ENT2 over ENT1, a characteristic that distinguishes it from conventional ENT inhibitors. This guide will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and illustrate the associated cellular signaling pathways and experimental workflows.

Introduction to this compound and Equilibrative Nucleoside Transporters

Equilibrative nucleoside transporters are a family of transmembrane proteins responsible for the bidirectional transport of nucleosides and nucleoside analogs across cellular membranes.[1] These transporters, primarily ENT1 (SLC29A1) and ENT2 (SLC29A2), play crucial roles in a variety of physiological processes, including nucleotide salvage pathways for DNA and RNA synthesis and the regulation of extracellular adenosine levels.[2][3] Consequently, ENTs are significant targets for therapeutic intervention in cardiovascular diseases and cancer.[2]

Conventional ENT inhibitors, such as dipyridamole and nitrobenzylthioinosine (NBMPR), exhibit high affinity for ENT1.[1] In contrast, this compound has been identified as a potent inhibitor with a notable selectivity for ENT2.[2][4] this compound's chemical structure includes fluorophenylpiperazine, naphthalene, and triazine moieties.[1] Its irreversible and non-competitive mode of action offers a potential advantage for prolonged therapeutic effects by overcoming competition from endogenous nucleosides.[5]

Quantitative Data: this compound's Interaction with ENTs

The inhibitory potency of this compound and its derivatives has been quantified through various in vitro studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound for ENT1 and ENT2 Mediated Nucleoside Uptake [1][2]

| Transporter | Substrate | IC50 (µM) |

| ENT1 | [3H]adenosine | 19.42 |

| ENT2 | [3H]adenosine | 4.36 |

| ENT1 | [3H]uridine | Data not explicitly provided, but this compound is 5-10 fold less potent on ENT1 than ENT2 |

| ENT2 | [3H]uridine | Data not explicitly provided, but this compound is 5-10 fold more potent on ENT2 than ENT1 |

Table 2: IC50 Values of an this compound Derivative for ENT1 and ENT2 Mediated Nucleoside Uptake [1]

| Transporter | Substrate | IC50 (µM) |

| ENT1 | [3H]adenosine | 7.113 |

| ENT2 | [3H]adenosine | 2.571 |

| ENT1 | [3H]uridine | 2.458 |

| ENT2 | [3H]uridine | 0.5697 |

Table 3: Kinetic Parameters of [3H]uridine Transport in the Presence of this compound [1][2]

| Transporter | This compound Effect on Vmax | This compound Effect on Km |

| ENT1 | Decreased | No significant change |

| ENT2 | Decreased | No significant change |

Experimental Protocols

The characterization of this compound's interaction with ENTs relies on specific and detailed experimental methodologies. The following protocols are based on the cited research.

Cell Culture and Transfection

-

Cell Line: Porcine kidney epithelial cells deficient in nucleoside transporters (PK15NTD) are used as the host cell line.[1][2]

-

Transfection: PK15NTD cells are stably transfected with plasmids encoding human ENT1 (hENT1) or human ENT2 (hENT2).[1][2] This creates distinct cell lines expressing either ENT1 or ENT2.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

Radiolabeled Nucleoside Uptake Assay

This assay is the primary method for quantifying the inhibitory effect of this compound.[7][8]

-

Cell Seeding: PK15NTD/ENT1 and PK15NTD/ENT2 cells are seeded into 24- or 96-well plates and grown to 80-90% confluency.[5]

-

Pre-incubation: Cells are washed with a transport buffer (e.g., Krebs-Ringer-HEPES) and pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) for a specified time at room temperature.[1]

-

Uptake Initiation: The transport process is initiated by adding the transport buffer containing a radiolabeled nucleoside substrate (e.g., [3H]uridine or [3H]adenosine) at a specific concentration and radioactivity.[1][6]

-

Uptake Termination: After a defined incubation period (e.g., 15 minutes), the uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabeled substrate.[9]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[9]

-

Data Analysis: The rate of nucleoside uptake is calculated and normalized to the total protein content in each well. IC50 values are determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Kinetic Analysis

To determine the mechanism of inhibition, uptake assays are performed with varying concentrations of the radiolabeled substrate in the presence or absence of a fixed concentration of this compound.[1][2]

-

Procedure: The radiolabeled nucleoside uptake assay is followed as described above.

-

Data Analysis: The Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are calculated from the substrate concentration-dependent uptake data using non-linear regression analysis.[1] Changes in these parameters in the presence of this compound reveal the nature of the inhibition (competitive, non-competitive, or uncompetitive).[1][2]

Irreversibility Washout Assay

This assay determines whether the inhibitory effect of this compound is reversible.[1]

-

Initial Inhibition: Cells are incubated with this compound as in the standard uptake assay.

-

Washout: Following incubation, the cells are subjected to extensive washing with fresh transport buffer to remove any unbound inhibitor.

-

Uptake Measurement: A standard radiolabeled nucleoside uptake assay is then performed to measure the remaining transport activity.

-

Analysis: If the inhibitory effect persists after extensive washing, the inhibitor is considered irreversible.[1]

Visualization of Pathways and Workflows

Signaling Pathway

The inhibition of ENTs by this compound leads to an increase in extracellular adenosine concentration, which can then activate adenosine receptors and trigger downstream signaling cascades.

Caption: this compound inhibits ENTs, increasing extracellular adenosine and activating downstream signaling.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for characterizing the interaction between this compound and ENTs.

Caption: Workflow for characterizing this compound's inhibition of ENTs.

Conclusion

This compound represents a significant development in the field of nucleoside transporter research. Its unique profile as an irreversible, non-competitive, and ENT2-selective inhibitor opens new avenues for therapeutic strategies targeting conditions where ENT2 plays a critical role. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and drug development efforts centered on this compound and its analogs. The potential for modulating adenosine signaling through ENT2 inhibition underscores the importance of continued research into this promising compound.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional identification of SLC43A3 as an equilibrative nucleobase transporter involved in purine salvage in mammals - PMC [pmc.ncbi.nlm.nih.gov]

FPMINT: A Technical Whitepaper on a Novel ENT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, designated as FPMINT, is a novel synthetic compound identified as a potent inhibitor of human Equilibrative Nucleoside Transporters (ENTs).[1][2] Nucleoside transporters are crucial transmembrane proteins that facilitate the movement of nucleosides across cell membranes, playing a vital role in nucleotide synthesis and the regulation of extracellular adenosine levels.[1][3][4] this compound distinguishes itself from conventional ENT inhibitors, which are typically selective for ENT1, by exhibiting a notable preference for ENT2.[1][2][3][4] This paper provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound and its analogues.

Mechanism of Action

This compound functions as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[2][3][4] Kinetic studies have demonstrated that this compound reduces the maximum transport velocity (Vmax) of nucleoside transport through ENT1 and ENT2 without significantly affecting the Michaelis constant (KM), which is characteristic of non-competitive inhibition.[2][3][4] Furthermore, the inhibitory effect of this compound is not readily reversible by washing, indicating a strong, lasting interaction with the transporters.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The data consistently shows a higher potency for ENT2 over ENT1.

Table 1: Inhibitory Activity (IC50) of this compound and Select Analogues against ENT1 and ENT2

| Compound | Modification | IC50 for ENT1 (µM) | IC50 for ENT2 (µM) | Selectivity (ENT1/ENT2) | Reference |

| This compound | Parent Compound | ~5-10 fold higher than ENT2 | 5-10 fold lower than ENT1 | ~5-10 fold for ENT2 | [1][3] |

| Compound 1c | Modification in N-naphthalene moiety | 171.11 | 36.82 | 4.65 | [1] |

| Compound 2b | Modification in N-naphthalene moiety | 12.68 | 2.95 | 4.30 | [1] |

| Compound 3c | Most potent analogue tested | 2.38 | 0.57 | 4.18 | [1] |

Table 2: Kinetic Parameters of [3H]uridine Transport in the Presence of this compound

| Transporter | Condition | Vmax (pmol/mg protein/min) | KM (µM) | Reference |

| ENT1 | Control | Not specified | Not specified | [3][4] |

| ENT1 | With this compound | Reduced | Unchanged | [3][4] |

| ENT2 | Control | Not specified | Not specified | [3][4] |

| ENT2 | With this compound | Reduced | Unchanged | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound.

Cell Culture

Porcine kidney fibroblast cells deficient in nucleoside transporters (PK15NTD) and stably transfected with human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2) were utilized as the primary in vitro models.[1][4] The cells were cultured in a controlled environment at 37°C with 5% CO2.[4] Geneticin (G418) was included in the culture medium to ensure the continued expression of the transfected transporters.[4]

Nucleoside Uptake Assay

This assay measures the rate of nucleoside transport into the cells.

-

Cell Preparation: Confluent monolayers of PK15NTD/ENT1 or PK15NTD/ENT2 cells were seeded in 24-well plates.[1][5]

-

Washing: The cells were washed three times with a HEPES-buffered Ringer's solution (pH 7.4) containing (in mM): 135 NaCl, 10 glucose, 5 KCl, 5 HEPES, 3.33 NaH2PO4, 1.0 CaCl2, 1.0 MgCl2, and 0.83 Na2HPO4.[1][5]

-

Incubation: Cells were incubated for 1 minute with various concentrations of this compound or its analogues in the presence of [3H]uridine (2 µCi/ml, 1 µM).[1][5]

-

Termination: The uptake was stopped by rapidly washing the cells five times with ice-cold phosphate-buffered saline (PBS).[5]

-

Quantification: The intracellular radioactivity was quantified using a scintillation counter.[1] The protein content in each well was determined using a bicinchoninic acid (BCA) assay to normalize the uptake values.[1] Uptake was expressed as picomoles of [3H]uridine per milligram of cellular protein per minute.[1]

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of the compounds.

-

Cell Seeding: PK15NTD/ENT1 and PK15NTD/ENT2 cells were seeded in 96-well plates until they reached 80-90% confluency.[1][4]

-

Treatment: Cells were treated with various concentrations of the test compound for a specified duration.[4]

-

MTT Incubation: The culture medium was replaced with a solution containing 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.[4]

-

Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.[4]

-

Measurement: The absorbance was measured at 560 nm using a spectrophotometer, with a background reading at 655 nm.[4] Cell viability is proportional to the absorbance.

Western Blotting

This technique is used to determine the protein expression levels of ENT1 and ENT2.

-

Protein Extraction: Following treatment with the compound, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: The total protein concentration of the lysates was determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) and then incubated with primary antibodies specific for ENT1 or ENT2 overnight.[4] Subsequently, the membrane was incubated with a corresponding secondary antibody.[4]

-

Detection: The protein bands were visualized using an appropriate detection system.

Visualizations

Signaling Pathway

Caption: this compound inhibits ENT-mediated adenosine transport.

Experimental Workflow

Caption: Workflow for characterizing this compound's inhibitory activity.

Logical Relationship of Mechanism

Caption: Logical flow of this compound's mechanism of action.

References

- 1. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.hku.hk [hub.hku.hk]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

The Significance of ENT2 Inhibition by FPMINT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Equilibrative nucleoside transporter 2 (ENT2), a key player in nucleoside transport across cellular membranes, has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases.[1][2] The novel inhibitor, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), demonstrates a notable selectivity for ENT2 over its counterpart, ENT1.[3][4] This technical guide provides an in-depth analysis of the significance of ENT2 inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This compound and its analogues act as irreversible and non-competitive inhibitors of ENTs, offering a prolonged duration of action that is advantageous for therapeutic applications.[3][4]

Introduction to ENT2 and the Rationale for Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for maintaining nucleoside homeostasis, which is vital for DNA and RNA synthesis, cellular signaling, and energy metabolism.[1] ENT2, encoded by the SLC29A2 gene, facilitates the bidirectional transport of purine and pyrimidine nucleosides.[2][5] Dysregulation of ENT2 expression and function is implicated in several diseases.

Notably, many cancer cells exhibit heightened nucleoside transport activity to fuel their rapid proliferation.[1] High levels of ENT2 expression have been correlated with advanced stages of various cancers, including colorectal, breast, and pancreatic cancer.[2][6] Therefore, inhibiting ENT2 presents a promising strategy to disrupt the nucleotide supply chain in cancer cells, leading to impaired DNA/RNA synthesis and ultimately, cell death.[1]

Furthermore, ENT2 plays a critical role in modulating extracellular adenosine levels.[1] Adenosine is a potent signaling molecule with well-documented anti-inflammatory effects.[1] By inhibiting ENT2, extracellular adenosine concentrations can be increased, leading to the modulation of immune cell activity and a reduction in inflammation.[1] This mechanism holds therapeutic potential for chronic inflammatory diseases.[1][5]

This compound has emerged as a valuable pharmacological tool to probe the functions of ENT2 and as a lead compound for the development of ENT2-selective therapeutics.[3][4] Unlike conventional ENT inhibitors like dipyridamole and S-(4-nitrobenzyl)-6-thioinosine (NBMPR), which are highly selective for ENT1, this compound displays a 5- to 10-fold higher selectivity for ENT2.[3][4]

Quantitative Data: Inhibitory Potency of this compound and its Analogues

The inhibitory effects of this compound and its synthesized analogues on human ENT1 and ENT2 have been quantified using [³H]uridine and [³H]adenosine uptake assays in nucleoside transporter-deficient PK15NTD cells stably expressing either ENT1 or ENT2.[4][7] The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and maximum velocity (Vmax) are key parameters summarized below.

Table 1: IC50 Values of this compound and Analogues for ENT1 and ENT2 [3][8]

| Compound | Modification | IC50 for ENT1 (µM) | IC50 for ENT2 (µM) | Selectivity (ENT1/ENT2) |

| This compound | Parent Compound | ~2.5 - 7.1 | ~0.5 - 2.6 | ~5-10 fold for ENT2 |

| Compound 1c | N-naphthalene to N-benzene with meta-methyl | 171.11 | 36.82 | 4.65 |

| Compound 1d | N-naphthalene to N-benzene with para-ethyl | 0.59 | 77.12 | 0.0076 (ENT1 selective) |

| Compound 2b | Fluorophenyl to chlorophenyl | 12.68 | 2.95 | 4.30 |

| Compound 3c | N-naphthalene to N-benzene with para-oxymethyl and fluorophenyl to chlorophenyl | 2.38 | 0.57 | 4.18 |

Table 2: Kinetic Parameters of ENT1 and ENT2 Inhibition by this compound and Compound 3c [3][4][8]

| Inhibitor | Transporter | Substrate | Kinetic Parameter | Value |

| This compound | ENT1 | [³H]uridine | Vmax | Reduced |

| KM | Unaffected | |||

| ENT2 | [³H]uridine | Vmax | Reduced | |

| KM | Unaffected | |||

| Compound 3c | ENT1 | [³H]uridine | Vmax | Reduced |

| KM | Unaffected | |||